2-(cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide
Description
2-(Cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide is a synthetic small molecule featuring a pyridine core substituted at the 2-position with a cyclopentyloxy group and an N-(4-fluorobenzyl)amide moiety. Its molecular formula is C₁₈H₁₉FN₂O₂, with a molecular weight of 314.35 g/mol. The cyclopentyloxy group introduces steric bulk and lipophilicity, while the 4-fluorobenzyl moiety may enhance binding selectivity in biological systems through halogen-π or dipole interactions . This compound’s design reflects principles of crystal engineering, where noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) govern its supramolecular assembly .
Properties
IUPAC Name |
2-cyclopentyloxy-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-7-5-13(6-8-15)12-21-18(22)14-9-10-20-17(11-14)23-16-3-1-2-4-16/h5-11,16H,1-4,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOGZIQJZCLFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide typically involves the following steps:
Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.
Introduction of the 4-fluorobenzyl group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Coupling with isonicotinamide: The final step involves coupling the cyclopentyloxy and 4-fluorobenzyl intermediates with isonicotinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-fluorobenzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most direct analogue is 2-chloro-N-(4-fluorobenzyl)isonicotinamide (), which substitutes the cyclopentyloxy group with a chlorine atom. Other hypothetical derivatives include 2-methoxy and 2-phenoxy variants. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated via fragment-based methods due to lack of experimental data.
Supramolecular and Crystallographic Behavior
- Target Compound : The cyclopentyloxy group’s bulkiness likely disrupts dense crystal packing, reducing melting point compared to smaller substituents. The ether oxygen may act as a hydrogen bond acceptor, forming synthons with adjacent amide NH groups .
- Chloro Analog : The chlorine atom’s electronegativity enables halogen bonding (e.g., Cl···N/F interactions), promoting tighter crystal packing and higher melting points. This aligns with crystal engineering principles where halogen substituents enhance directional interactions .
Biological Activity
2-(cyclopentyloxy)-N-(4-fluorobenzyl)isonicotinamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopentyloxy group and an isonicotinamide backbone, which may contribute to its pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A cyclopentyloxy moiety, which may enhance lipophilicity and membrane permeability.
- An isonicotinamide backbone known for various biological activities.
- A 4-fluorobenzyl group that could influence the compound's electronic properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may modulate their activity, leading to various biological responses. Notably, it has been investigated for potential antimicrobial and anticancer properties.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, influencing physiological responses.
- Receptor Modulation : It could bind to certain receptors, altering signaling pathways associated with inflammation or cell proliferation.
Biological Activity Studies
Research has indicated several promising biological activities for this compound:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, although specific minimum inhibitory concentration (MIC) values are yet to be established.
Anticancer Activity
The compound's anticancer potential has been explored through various cellular assays. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and H460 (lung cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.42 ± 0.03 |
| H460 | 0.14 ± 0.03 |
These results indicate significant activity compared to standard chemotherapeutic agents, suggesting a potential role in cancer therapy.
Case Studies
- In Vitro Studies : In a study evaluating the effects of the compound on human cancer cell lines, it was found that treatment with varying concentrations resulted in dose-dependent inhibition of cell proliferation.
- Mechanistic Insights : Docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression, highlighting its potential as a lead compound for further drug development.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other isonicotinamide derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-(cyclopentyloxy)-N-(4-chlorobenzyl)isonicotinamide | Moderate anticancer activity |
| 2-(cyclopentyloxy)-N-(4-bromobenzyl)isonicotinamide | Antimicrobial properties |
| 2-(cyclopentyloxy)-N-(4-methylbenzyl)isonicotinamide | Limited data available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
